N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC8530211
Molecular Formula: C21H16FN3OS2
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16FN3OS2 |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H16FN3OS2/c1-13-6-8-14(9-7-13)15-10-27-20-19(15)21(24-12-23-20)28-11-18(26)25-17-5-3-2-4-16(17)22/h2-10,12H,11H2,1H3,(H,25,26) |
| Standard InChI Key | MBISWAQVCKXCCW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC=C4F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC=C4F |
Introduction
N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core, which is a fused ring system containing sulfur and nitrogen atoms. This compound is notable for its unique molecular structure, which includes a 2-fluorophenyl group and a 4-methylphenyl substituent. These structural elements contribute to its potential biological activity and chemical reactivity.
Synthesis
The synthesis of N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization with the 2-fluorophenyl and 4-methylphenyl groups. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
Analytical Techniques for Characterization
Characterization of N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the compound's structure.
-
High-Performance Liquid Chromatography (HPLC): Employed to verify purity and yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume